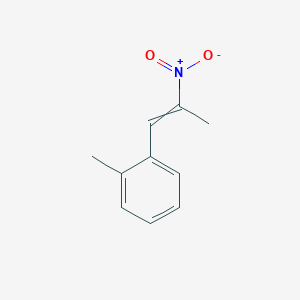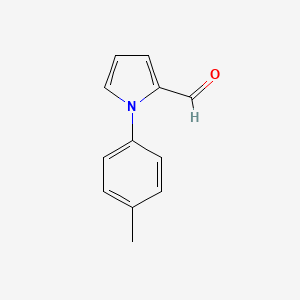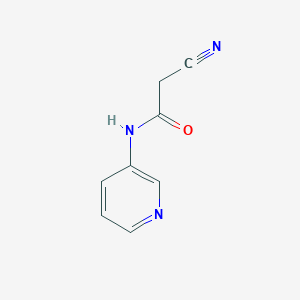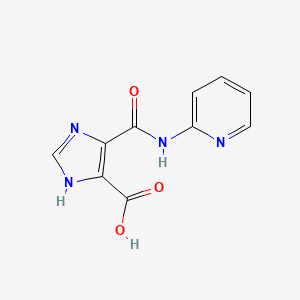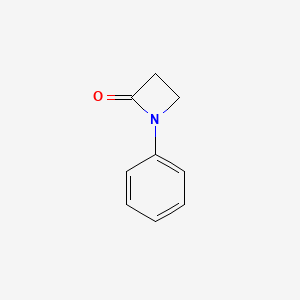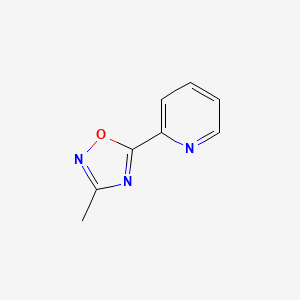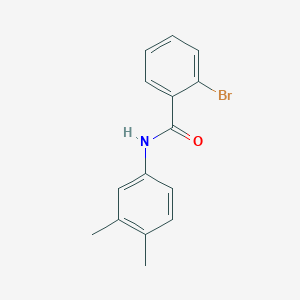
2-bromo-N-(3,4-dimethylphenyl)benzamide
説明
2-bromo-N-(3,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.19 . It is also known by its IUPAC name 2-bromo-N-(3,4-dimethylphenyl)benzamide .
Molecular Structure Analysis
The InChI code for 2-bromo-N-(3,4-dimethylphenyl)benzamide is 1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
2-bromo-N-(3,4-dimethylphenyl)benzamide has a molecular weight of 304.19 . The compound has a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.401±0.06 g/cm3 .
科学的研究の応用
Molecular Interactions and Structural Analysis
One significant application of 2-bromo-N-(3,4-dimethylphenyl)benzamide derivatives lies in the field of molecular interactions and structural analysis. These compounds, particularly their antipyrine derivatives, have been synthesized and characterized through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Their study revealed the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures, offering insights into the design of molecular assemblies with tailored properties (Saeed et al., 2020).
Antifungal Activity
Another research focus is on the antifungal properties of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. These compounds have shown significant activity against phytopathogenic fungi and yeast, highlighting their potential as lead compounds for developing new antifungal agents. The study demonstrates how structural modifications in these benzamide derivatives can enhance biological activity, providing a pathway for the synthesis of more effective antifungal medications (Ienascu et al., 2018).
Synthesis and Characterization
Research has also been devoted to the synthesis and characterization of these compounds, including their intermediates for the synthesis of phenanthridinone. The structural elucidation of these compounds, through methods like NMR and FT-IR spectroscopy, provides foundational knowledge for further chemical and pharmacological studies. This work is critical for the development of synthetic strategies that can produce these compounds efficiently and with high purity (Polo et al., 2019).
Fungicidal Activity
The fungicidal activity of thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone has been investigated, revealing the potential of these derivatives as fungicides. This research contributes to the development of new compounds with improved efficacy against fungal pathogens, addressing a crucial need in agriculture and medicine (Bashandy et al., 2008).
Green Chemistry Approaches
Moreover, green chemistry approaches have been explored for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating the potential for more sustainable and environmentally friendly methods in the production of these compounds. Such approaches are vital for reducing the environmental impact of chemical synthesis, aligning with the goals of sustainable development (Sabbaghan & Hossaini, 2012).
Safety and Hazards
作用機序
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
特性
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSRDSIECGYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351813 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethylphenyl)benzamide | |
CAS RN |
303991-53-9 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



